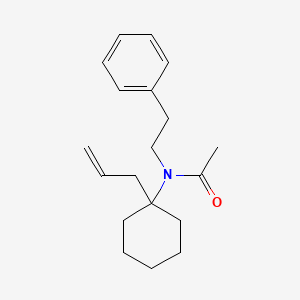![molecular formula C15H12F2N2O2 B5696914 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the enzyme histone deacetylase 1 (HDAC1) and has been investigated for its anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide acts as a selective inhibitor of HDAC1, which is an enzyme that plays a key role in the regulation of gene expression. HDAC1 is overexpressed in many cancers, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may be important in preventing the spread of cancer. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-inflammatory effects, which may be important in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has a high selectivity for HDAC1, which may reduce the risk of off-target effects. However, one limitation of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has poor solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could focus on its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. The development of more soluble analogs of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could also be explored to improve its efficacy and reduce potential toxicity. Additionally, the combination of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide with other anti-cancer drugs could be investigated to enhance its anti-tumor effects.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-fluoroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to form 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been investigated for its anti-cancer properties and has shown promising results in preclinical studies. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated for its potential use in the treatment of breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-5-7-11(8-6-10)19-14(20)9-18-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBYVUMIMQUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)